molecular formula C17H19N3O3S B5708697 N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B5708697
M. Wt: 345.4 g/mol
InChI Key: AQAGQKVIWNPDQI-UHFFFAOYSA-N
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Description

N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the reaction of furan-2-carbonyl chloride with 4-aminoacetophenone in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with 3-methylbutanoyl isothiocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amide group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide is unique due to the presence of the 3-methylbutanoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-[4-(3-methylbutanoylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(2)10-15(21)20-17(24)19-13-7-5-12(6-8-13)18-16(22)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,18,22)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAGQKVIWNPDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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